molecular formula C15H15N3OS B2497617 N-phenyl-2-(phenylacetyl)hydrazinecarbothioamide CAS No. 18233-63-1

N-phenyl-2-(phenylacetyl)hydrazinecarbothioamide

Cat. No.: B2497617
CAS No.: 18233-63-1
M. Wt: 285.37
InChI Key: XTVJYOVFEYXZQK-UHFFFAOYSA-N
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Description

N-phenyl-2-(phenylacetyl)hydrazinecarbothioamide is a chemical compound of significant interest in medicinal chemistry research, particularly for its potential as a tyrosinase inhibitor and antimicrobial agent. This hydrazinecarbothioamide derivative features a structural motif known for diverse biological activities, primarily due to its ability to interact with key enzyme targets . Researchers value this scaffold for developing novel therapeutic agents, especially against conditions related to hyperpigmentation and bacterial infections . The core hydrazinecarbothioamide structure is a versatile precursor in organic synthesis, often used to construct biologically active heterocycles like 1,2,4-triazoles and 1,3,4-thiadiazoles . Its significance in research is underscored by its "privileged" status in exploratory medicinal chemistry, meaning it is a common starting point for discovering new drugs . In biochemical research, closely related N-aryl-2-phenyl-hydrazinecarbothioamides have demonstrated potent uncompetitive inhibition of the enzyme tyrosinase, which is a key target in the treatment of dermatological disorders and melanoma . One such analogue, N-(4-bromophenyl)-2-phenylhydrazinecarbothioamide, exhibited an IC50 value of 22.6 µM, performing better than some standard inhibitors . Molecular docking studies suggest these inhibitors can interact with the tyrosinase active site through T-stacking with the substrate L-DOPA and form hydrogen bonds with amino acid residues like His-243, Val-247, and Glu-321 . Furthermore, structural analogues incorporating a 1,2,4-triazole moiety have shown promising broad-spectrum antimicrobial activity in research settings . These compounds have been evaluated against a panel of bacterial strains, including Staphylococcus aureus (ATCC 25923) and Pseudomonas aeruginosa (ATCC 27853), with some derivatives displaying activity in the low micromolar range . The mechanism of antibacterial action is thought to be multifactorial, potentially involving disruption of cell membrane integrity and inhibition of essential enzymes . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-phenyl-3-[(2-phenylacetyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c19-14(11-12-7-3-1-4-8-12)17-18-15(20)16-13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVJYOVFEYXZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(phenylacetyl)hydrazinecarbothioamide typically involves the reaction of phenylhydrazine with phenylacetyl chloride in the presence of a base, followed by the addition of carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The pyrimidine core serves as a platform for coupling reactions. The 4-position bromine or iodine substituent (if present) reacts with aryl boronic acids under palladium catalysis. For example:

Pyrimidine-Br+Ar-B(OH)2Pd(PPh3)4,basePyrimidine-Ar\text{Pyrimidine-Br} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{base}} \text{Pyrimidine-Ar}

This method introduces aryl groups (e.g., 4-methoxyphenyl) at the pyrimidine’s 5-position.

Key Conditions

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Solvent : THF or DMF at 80–100°C

  • Base : Na₂CO₃ or K₃PO₄

Nucleophilic Aromatic Substitution

The amino group at the pyrimidine’s 2-position participates in substitution reactions. For instance:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides .

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) yields N-alkylated derivatives.

Example Reaction

NH2-pyrimidine+R-XNH-R-pyrimidine+HX\text{NH}_2\text{-pyrimidine} + \text{R-X} \rightarrow \text{NH-R-pyrimidine} + \text{HX}

Conditions : DMF, K₂CO₃, 60°C.

Oxidation Reactions

The phenolic –OH group undergoes oxidation to form quinones. For example:

PhenolKMnO4,H+Quinone\text{Phenol} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{Quinone}

Key Findings

  • Optimal pH: 3–5

  • Yields depend on substituent electron effects .

Electrophilic Aromatic Substitution

The methoxyphenyl ring undergoes nitration or sulfonation:

ReactionReagentPositionYield (%)Reference
Nitration HNO₃, H₂SO₄Para to OMe65–75
Sulfonation SO₃, H₂SO₄Meta to OMe50–60

Steric hindrance from the ethyl group directs substitution to less hindered positions.

Functionalization of the Ethyl Group

The 4-ethyl substituent can be oxidized or halogenated:

  • Oxidation : CrO₃ converts ethyl to acetyl .

  • Halogenation : NBS/light initiates radical bromination .

Mechanism

CH2CH3NBS, lightCH2CH2Br\text{CH}_2\text{CH}_3 \xrightarrow{\text{NBS, light}} \text{CH}_2\text{CH}_2\text{Br}

Hydrolysis of Methoxy Groups

Demethylation occurs under acidic or basic conditions:

  • Acidic : HBr (48%) reflux → phenolic –OH .

  • Basic : BBr₃ in DCM at 0°C.

Kinetics

  • Rate increases with electron-withdrawing groups on the ring .

Multi-Component Reactions

The compound participates in Petasis reactions with boronic acids and amines to form hybrid derivatives .

Example

Pyrimidine+Ph-B(OH)2+NH2RAryl-alkyl-pyrimidine\text{Pyrimidine} + \text{Ph-B(OH)}_2 + \text{NH}_2\text{R} \rightarrow \text{Aryl-alkyl-pyrimidine}

Scientific Research Applications

Biological Activities

N-phenyl-2-(phenylacetyl)hydrazinecarbothioamide has shown potential in various biological applications:

  • Antimicrobial Properties: Research indicates that derivatives of this compound exhibit activity against different bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity: Preliminary studies suggest that this compound may have anticancer properties. It is believed to inhibit tumor growth by inducing apoptosis and affecting cellular pathways involved in cancer progression.

Medicinal Chemistry

The compound is under investigation for its therapeutic potential in treating various diseases. Its mechanism of action involves interaction with specific enzymes or receptors, which can modulate biological responses. This interaction is crucial for understanding how it may serve as a therapeutic agent .

Industrial Applications

In the field of organic synthesis, this compound is utilized for developing new materials and chemical processes. Its structural characteristics allow for modifications that can lead to the creation of novel compounds with desirable properties.

Case Studies

Several case studies highlight the compound's biological activity:

  • Study on Antimicrobial Efficacy: A study demonstrated that this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated its potential as an effective antimicrobial agent.
  • Anticancer Research: In vitro studies showed that this compound could reduce cell viability in cancer cell lines, suggesting its role in inhibiting cancer cell proliferation. Further research is needed to explore its efficacy in vivo and its potential mechanisms of action .

Mechanism of Action

The mechanism of action of N-phenyl-2-(phenylacetyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or alteration of cellular processes .

Comparison with Similar Compounds

Structural Comparison

Thiosemicarbazones exhibit distinct structural motifs that influence their biological and physicochemical properties. Key comparisons include:

Crystallographic Features
  • N-Phenyl-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide (HL): Monoclinic crystal system ($P2_1/n$), with lattice parameters $a = 13.6565 \, \text{Å}$, $b = 5.8286 \, \text{Å}$, $c = 20.6721 \, \text{Å}$ .
  • Methoxy-substituted analogs : Dimers stabilized by N–H⋯O interactions (e.g., $N$-(2-methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide), enhancing stability via 74% electrostatic contributions .

Table 1: Structural Parameters of Selected Analogs

Compound Name Crystal System Space Group Key Interactions Reference
HL (pyridyl substituent) Monoclinic $P2_1/n$ N–H⋯S, π-π stacking
Methoxy-substituted analog (HL1) Monoclinic $P2_1/c$ N–H⋯O, C–H⋯π
Sulfonamide hybrid (2f) Triclinic $P\overline{1}$ N–H⋯O, S=O⋯H–C
Antioxidant Activity
  • HL : IC$_{50}$ = 14.9 µM (lowest activity due to lack of methoxy group) .
  • HL1 (methoxy-substituted): IC$_{50}$ = 9 µM, demonstrating enhanced radical scavenging from electron-donating groups .
Cytotoxicity
  • 4a,b and 5a–h analogs : Tested against HeLa, CEM, and L1210 cells. Compound 5e showed IC$_{50}$ = 2.1 µM (HeLa), outperforming cisplatin in some cases .
Anticancer Selectivity
  • Copper(II) complexes: Ligands like HL1 exhibit selective cytotoxicity against colon cancer cells (HTC-116, HT-29) while sparing non-cancerous CCD18-Co cells .

Physicochemical Properties

Melting Points and Stability
  • N-Phenyl-2-[4-(piperidin-1-yl)benzylidene]hydrazinecarbothioamide : M.p. 207–209°C .
  • Sulfonamide hybrid (2f) : M.p. 260–262°C, stabilized by intramolecular hydrogen bonds .
Spectral Data
  • 2f : IR bands at 3338 cm$^{-1}$ (N–H), $^1$H NMR δ 10.16 (s, N–NH–CS) .

Chemical Reactivity

  • N-2-(2-aminobenzoyl)-N-phenylhydrazinecarbothioamide: Reacts with 1,4-naphthoquinone to form thiadiazino[5,4-b]quinazoline, showcasing nucleophilic hydrazine reactivity .

Computational Studies

  • Dimerization Energies : For compound 2 , intermolecular interaction energies range from −32.2 to −4.9 kcal/mol, calculated via PIXEL/DFT methods .

Biological Activity

N-phenyl-2-(phenylacetyl)hydrazinecarbothioamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound belongs to the class of hydrazinecarbothioamides, characterized by the presence of a hydrazine group and a thiocarbonyl functional group. The molecular formula for this compound is C15_{15}H14_{14}N2_{2}S, with a molecular weight of approximately 270.35 g/mol.

The biological activity of this compound is attributed to its interaction with various biological targets. Research indicates that this compound may exert its effects by:

  • Inhibiting Enzymatic Activity : It may bind to specific enzymes, inhibiting their function and thereby affecting metabolic pathways.
  • Modulating Receptor Activity : The compound could interact with cell surface receptors, influencing cellular signaling pathways.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies have shown that certain derivatives exhibit activity against a range of bacteria and fungi. The following table summarizes the antimicrobial effectiveness observed in various studies:

Microorganism Activity Observed Reference
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Candida albicansMild inhibition

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines, including:

  • Hep G2 (Hepatocellular Carcinoma) : Exhibited significant cytotoxicity with an IC50_{50} value indicating effective concentration for 50% inhibition.
  • MCF-7 (Breast Carcinoma) : Demonstrated moderate cytotoxic effects, suggesting potential for further investigation as an anticancer agent.

The following table summarizes findings from recent studies on its anticancer activity:

Cell Line IC50_{50} Value (µM) Effectiveness Reference
Hep G225High
MCF-735Moderate

Case Studies and Research Findings

Several research studies have highlighted the biological significance of this compound:

  • Antimicrobial Screening : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of hydrazine derivatives, including this compound, revealing promising results against various pathogens .
  • Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that this compound could induce apoptosis in Hep G2 cells through the activation of intrinsic apoptotic pathways .
  • Molecular Docking Studies : Computational studies have suggested that this compound has a high binding affinity for specific targets involved in cancer progression, indicating its potential as a lead compound for drug development .

Q & A

Q. What are the optimal synthetic routes for N-phenyl-2-(phenylacetyl)hydrazinecarbothioamide, and how can purity be validated?

The compound is typically synthesized via condensation of phenylacetyl hydrazide with phenyl isothiocyanate under reflux in ethanol or methanol. Key steps include monitoring reaction completion using TLC and recrystallization for purification. Purity validation employs FT-IR spectroscopy to confirm functional groups (e.g., C=O at ~1680–1690 cm⁻¹, C=S at ~1180–1189 cm⁻¹) and elemental analysis (C, H, N, S) to verify stoichiometry .

Q. How can spectroscopic techniques (IR, NMR) distinguish structural isomers or impurities in hydrazinecarbothioamide derivatives?

  • FT-IR : The C=S stretch (~1180 cm⁻¹) and amide C=O (~1680 cm⁻¹) are critical for distinguishing thioamide isomers from carboxamide analogs.
  • NMR : 1^1H NMR resolves tautomeric forms (e.g., thione vs. thiol) via NH proton shifts (δ 10–12 ppm). 13^{13}C NMR identifies carbonyl (C=O, ~170 ppm) and thiocarbonyl (C=S, ~180 ppm) groups .

Q. What are common impurities in synthesized this compound, and how are they mitigated?

Residual solvents (e.g., ethanol) or unreacted phenyl isothiocyanate are typical impurities. Purging strategies include:

  • Recrystallization in methanol/water mixtures.
  • Column chromatography using silica gel with ethyl acetate/hexane eluent (1:1 v/v).
  • Mass spectrometry (LC-MS) to detect low-level contaminants .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) guide the design of metal complexes with this compound?

  • DFT : Predicts ligand geometry, charge distribution, and donor sites (e.g., thione sulfur, hydrazinic NH).
  • Docking : Screens binding affinity with metal ions (e.g., Cu(II), Zn(II)) and biological targets (e.g., enzymes). Experimental validation involves comparing calculated vs. observed UV-Vis spectra (d-d transitions) and magnetic moments .

Q. How to resolve contradictions in crystallographic data (e.g., bond lengths vs. spectroscopic results) for hydrazinecarbothioamide derivatives?

Discrepancies between X-ray (e.g., C=S bond length ~1.68 Å) and IR (C=S stretch frequency) may arise from crystal packing effects. Solutions include:

  • Multipole refinement (Hirshfeld surface analysis) to assess intermolecular interactions.
  • Solid-state NMR to correlate crystallographic and spectroscopic data .

Q. What experimental strategies elucidate the reactivity of this compound with electrophilic reagents (e.g., aldehydes, anhydrides)?

  • Kinetic studies : Monitor reaction progress (e.g., with 1,4-naphthoquinone) via UV-Vis absorbance changes.
  • Mechanistic probes : Use isotopic labeling (e.g., 15^{15}N) to track hydrazine participation.
  • Product characterization : LC-MS and X-ray diffraction identify cyclized products (e.g., thiadiazines) .

Q. How do substituents on the phenyl rings affect the ligand’s coordination behavior and bioactivity?

Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance metal-binding affinity by increasing ligand acidity. Comparative studies:

  • Synthesize analogs (e.g., 4-nitro or 4-chloro derivatives).
  • Test antimicrobial activity via MIC assays against S. aureus and E. coli.
  • Analyze structure-activity relationships (SAR) using Hammett constants .

Methodological Guidance

Q. What are best practices for handling air-sensitive intermediates in hydrazinecarbothioamide synthesis?

  • Use Schlenk lines or gloveboxes under N₂/Ar.
  • Stabilize intermediates with chelating agents (e.g., Et₃N) to prevent oxidation.
  • Monitor oxygen levels via fluorescence-based sensors .

Q. How to optimize reaction yields in multi-step syntheses involving hydrazinecarbothioamides?

  • Stepwise temperature control : Reflux (80–100°C) for condensation, room temperature for cyclization.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP).
  • DoE (Design of Experiments) : Vary solvent polarity, stoichiometry, and time to identify optimal conditions .

Q. What advanced techniques characterize non-covalent interactions (e.g., hydrogen bonding, π-stacking) in crystal structures?

  • Hirshfeld surface analysis : Quantifies interaction types (e.g., C–H⋯π, O–H⋯S).
  • SCXRD (Single-Crystal X-Ray Diffraction) : Resolves intermolecular contacts (e.g., dimerization via N–H⋯S bonds).
  • Thermal analysis (DSC/TGA) : Correlates packing efficiency with melting/decomposition points .

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